molecular formula C3H3ClN4O2 B7789141 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride

Cat. No. B7789141
M. Wt: 162.53 g/mol
InChI Key: LVNWHKAEEDWAGF-KXFIGUGUSA-N
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Description

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride is a useful research compound. Its molecular formula is C3H3ClN4O2 and its molecular weight is 162.53 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Derivatives and Biological Activity : Sangepu et al. (2016) synthesized novel isoxazole-, 1,2,4 oxadiazole-, and (1H-pyrazol-4-yl)-methanone oxime derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride, and evaluated their antibacterial activity. The structures of all products were confirmed using spectral data (Sangepu et al., 2016).

  • Reactivity and Derivative Formation : Tselinskii et al. (2013) explored the reactivity of carbohydroximoyl azides, including the synthesis of 4-substituted 1,2,5-oxadiazole-3-carbohydroximoyl azides and 1-hydroxy-5-(4-R-1,2,5-oxadiazol-3-yl)tetrazoles. This involved the treatment of 4-amino-1,2,5-oxadiazole-3-carbohydroximoyl chloride with various reagents (Tselinskii et al., 2013).

  • Bioisoster of Carboxy Function in GABA Related Compounds : Lolli et al. (2006) investigated the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for a carboxyl group at GABA receptors. They synthesized analogues and homologues of gamma-aminobutyric acid (GABA) with this moiety, demonstrating its potential as a nonclassical carboxyl group bioisoster (Lolli et al., 2006).

  • Applications in Ionotropic Glutamate Receptors : Another study by Lolli et al. (2010) further explored the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as a carboxylic acid bioisoster at ionotropic glutamate receptors. They synthesized acidic alpha-aminocarboxylic acids with this moiety, determining ionization constants and molecular pharmacological characterization at ionotropic glutamate receptors (Lolli et al., 2010).

  • Energetic Materials Synthesis : Yu et al. (2017) synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide. They further explored N-trinitroethylamino derivatives and energetic salts based on this combination of 1,2,5- and 1,2,4-oxadiazole rings, characterizing their thermal stabilities and detonation performance (Yu et al., 2017).

  • Antibacterial Activity of Schiff S-Bases Compounds : Tomma et al. (2019) synthesized novel Schiff S-bases compounds containing the oxadiazole ring, including the condensation of 4-methoxybenzoyl hydrazine with 4- aminobenzoic acid. These compounds were tested for antibacterial activities, showing considerable activity against Escherichia Coli (Tomma et al., 2019).

properties

IUPAC Name

(3Z)-4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,5,8)/b6-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNWHKAEEDWAGF-KXFIGUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NON=C1N)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425558
Record name 1,2,5-Oxadiazole-3-carboximidoyl chloride, 4-amino-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride

CAS RN

147085-13-0
Record name 1,2,5-Oxadiazole-3-carboximidoyl chloride, 4-amino-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4 amino N hydroxy 1,2,5 oxadiazole 3 carbimidoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3 M of hydrogen chloride in water (190 mL) was treated with 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide [J. Heterocycl. Chem. (1965), 2, 253] (7.3 g, 0.051 mol) at 0° C. The reaction mixture was treated with enough 12 M hydrogen chloride (˜19 mL) to dissolve the solid and then treated with a solution of sodium nitrite (4.4 g, 0.063 mol) in water (24 mL) dropwise while maintaining an internal temperature at 0-5° C. with an ice/brine bath. The reaction mixture was stirred at 0° C. for 1.5 h and filtered to yield a beige solid. Purification of the crude mixture by preparative HPLC gave the desired product (1.7 g, 21%) as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Yield
21%

Synthesis routes and methods II

Procedure details

4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (422 g, 2.95 mol) was added to a mixture of water (5.9 L), acetic acid (3 L) and 6 N hydrochloric acid (1.475 L, 3 eq.) and this suspension was stirred at 42-45° C. until complete solution was achieved. Sodium chloride (518 g, 3 eq.) was added and this solution was stirred in an ice/water/methanol bath. A solution of sodium nitrite (199.5 g, 0.98 eq.) in water (700 mL) was added over 3.5 hrs while maintaining the temperature below 0° C. After complete addition stirring was continued in the ice bath for 1.5 hrs and then the reaction mixture was allowed to warm to 15° C. The precipitate was collected by filtration, washed well with water, taken in ethyl acetate (3.4 L), treated with anhydrous sodium sulfate (500 g) and stirred for 1 hr. This suspension was filtered through sodium sulfate (200 g) and the filtrate was concentrated on a rotary evaporator. The residue was dissolved in methyl t-butyl ether (5.5 L), treated with charcoal (40 g), stirred for 40 min and filtered through Celite. The solvent was removed in a rotary evaporator and the resulting product was dried in a vacuum oven (45° C.) to give the desired product (256 g, 53.4%). LCMS for C3H4ClN4O2 (M+H)+: m/z=162.9. 13C NMR (100 MHz, CD3OD): δ 155.8, 143.4, 129.7.
Quantity
422 g
Type
reactant
Reaction Step One
Quantity
1.475 L
Type
reactant
Reaction Step One
Name
Quantity
5.9 L
Type
solvent
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
518 g
Type
reactant
Reaction Step Two
Quantity
199.5 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
53.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride
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Reactant of Route 3
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Reactant of Route 4
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride

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